molecular formula C7H5ClN4 B1488079 6-Chloropyrido[3,2-d]pyrimidin-4-amine CAS No. 1499166-63-0

6-Chloropyrido[3,2-d]pyrimidin-4-amine

Cat. No.: B1488079
CAS No.: 1499166-63-0
M. Wt: 180.59 g/mol
InChI Key: QPYPQWUXCWISAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloropyrido[3,2-d]pyrimidin-4-amine is a chemical compound with the molecular formula C7H5ClN4. It belongs to the class of pyrimidines, which are heterocyclic aromatic organic compounds. This compound is characterized by the presence of a chlorine atom at the 6th position of the pyrido[3,2-d]pyrimidin-4-amine structure.

Biochemical Analysis

Biochemical Properties

6-Chloropyrido[3,2-d]pyrimidin-4-amine plays a crucial role in various biochemical reactions. It acts as an inhibitor for cAMP-phosphodiesterase in platelets, thereby modulating cyclic AMP levels and influencing platelet aggregation . Additionally, it supports adenosine inhibition of thrombocytopenia by preventing the absorption of vascular and blood cells . The compound also strengthens PGI2 anti-aggregation activity and enhances the biosynthesis of PGI2, which is essential for maintaining vascular homeostasis . Furthermore, this compound decreases pulmonary hypertension by modulating biochemical pathways involved in vascular function .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. It influences cell signaling pathways by modulating the activity of key enzymes and proteins involved in signal transduction. For instance, the compound’s inhibition of cAMP-phosphodiesterase leads to increased levels of cyclic AMP, which in turn affects gene expression and cellular metabolism . Additionally, this compound impacts cell function by altering the expression of genes involved in cell proliferation, differentiation, and apoptosis .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules. The compound binds to the active site of cAMP-phosphodiesterase, inhibiting its activity and leading to increased levels of cyclic AMP . This inhibition results in the modulation of downstream signaling pathways, affecting gene expression and cellular responses. Additionally, this compound interacts with other enzymes and proteins, influencing their activity and contributing to its overall biochemical effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound exhibits stability under controlled conditions, but its degradation can occur under certain environmental factors such as light and temperature . Long-term studies have shown that this compound maintains its biochemical activity over extended periods, although its efficacy may decrease due to gradual degradation . In vitro and in vivo studies have demonstrated that the compound’s effects on cellular function persist over time, with potential long-term benefits for therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects on vascular function and platelet aggregation without significant adverse effects . At higher doses, this compound can cause toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, indicating that there is an optimal dosage range for achieving therapeutic benefits while minimizing adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cAMP-phosphodiesterase and adenosine deaminase, influencing their activity and modulating metabolic flux . The compound’s effects on metabolite levels, including cyclic AMP and adenosine, contribute to its overall biochemical activity . Additionally, this compound may affect the biosynthesis of other metabolites, further influencing cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes . Its localization and accumulation within specific cellular compartments are influenced by these interactions, affecting its overall activity and function . The distribution of this compound within tissues also plays a role in its therapeutic efficacy and potential side effects .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . Its presence in these subcellular locations allows it to interact with relevant biomolecules and exert its biochemical effects . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloropyrido[3,2-d]pyrimidin-4-amine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the reaction of 2-amino-4-chloropyridine with guanidine in the presence of a suitable catalyst.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using continuous flow reactors or batch reactors. The choice of reactor depends on the desired scale and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 6-Chloropyrido[3,2-d]pyrimidin-4-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols.

Major Products Formed:

  • Oxidation: Formation of corresponding oxo-compounds.

  • Reduction: Formation of reduced derivatives.

  • Substitution: Formation of substituted pyrimidines.

Scientific Research Applications

6-Chloropyrido[3,2-d]pyrimidin-4-amine has various applications in scientific research, including:

  • Chemistry: Used as a building block in the synthesis of more complex organic compounds.

  • Biology: Studied for its potential biological activity and interactions with biomolecules.

  • Medicine: Investigated for its potential therapeutic properties, such as antiviral or anticancer activities.

  • Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

  • 6-Chloropyrido[3,4-d]pyrimidin-4-amine

  • 4-Amino-6-chloropyrido[3,2-d]pyrimidine

  • 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

This comprehensive overview provides a detailed understanding of 6-Chloropyrido[3,2-d]pyrimidin-4-amine, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

6-chloropyrido[3,2-d]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN4/c8-5-2-1-4-6(12-5)7(9)11-3-10-4/h1-3H,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPYPQWUXCWISAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1N=CN=C2N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Chloropyrido[3,2-d]pyrimidin-4-amine
Reactant of Route 2
Reactant of Route 2
6-Chloropyrido[3,2-d]pyrimidin-4-amine
Reactant of Route 3
6-Chloropyrido[3,2-d]pyrimidin-4-amine
Reactant of Route 4
6-Chloropyrido[3,2-d]pyrimidin-4-amine
Reactant of Route 5
Reactant of Route 5
6-Chloropyrido[3,2-d]pyrimidin-4-amine
Reactant of Route 6
6-Chloropyrido[3,2-d]pyrimidin-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.